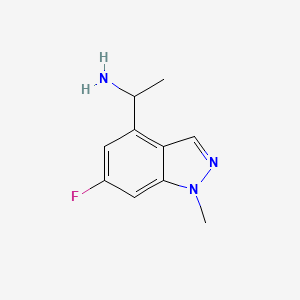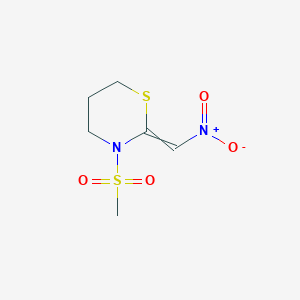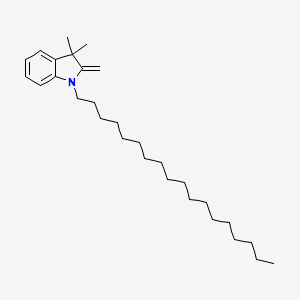
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring attached to a carboxylate group, with a 4-methoxy-3-nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-nitrobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-amino-3-methoxyphenyl)cyclopropanecarboxylate.
Reduction: 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
XPLSIXHRCZNHMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxirane, [[4-[2-(2-methylpropoxy)ethoxy]phenoxy]methyl]-](/img/structure/B8495837.png)




![3-(Pyrazin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8495866.png)




![n-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-formamide](/img/structure/B8495900.png)


![2-Methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B8495929.png)
